

Comparative Analysis of NIM811 and Other Mitochondrial Permeability Transition Inhibitors

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Compound of Interest

Compound Name: NIM811

Cat. No.: B1663531

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This guide provides a comprehensive comparative analysis of **NIM811** and other inhibitors of the mitochondrial permeability transition (MPT), a critical event in cell death pathways. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of the performance, mechanisms, and experimental evaluation of these compounds.

Introduction to Mitochondrial Permeability Transition (MPT)

The mitochondrial permeability transition is the sudden increase in the permeability of the inner mitochondrial membrane to solutes with a molecular mass of up to 1.5 kDa. This event is mediated by the opening of a proteinaceous channel known as the mitochondrial permeability transition pore (mPTP). Prolonged opening of the mPTP disrupts the mitochondrial membrane potential, leading to cessation of ATP synthesis, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately culminating in cell death. The mPTP is a key player in various pathological conditions, including ischemia-reperfusion injury, neurodegenerative diseases, and some forms of muscular dystrophy, making it an attractive therapeutic target.

A central regulator of the mPTP is the mitochondrial matrix protein cyclophilin D (CypD). The interaction of CypD with components of the mPTP, such as the ATP synthase and the adenine nucleotide translocator, sensitizes the pore to opening in response to stimuli like high matrix Ca^{2+} concentrations and oxidative stress. Inhibition of CypD is a primary strategy for preventing mPTP opening.

Overview of MPT Inhibitors

MPT inhibitors can be broadly categorized based on their chemical structure and mechanism of action. The most well-known class is the cyclosporin A (CsA) family of cyclic peptides. However, the immunosuppressive activity of CsA has prompted the development of non-immunosuppressive derivatives and other novel chemical entities.

NIM811 (N-methyl-4-isoleucine-cyclosporin) is a non-immunosuppressive analog of CsA that has emerged as a promising therapeutic candidate. It retains the ability to bind and inhibit cyclophilin D, thereby desensitizing the mPTP to opening, but lacks the calcineurin-binding activity responsible for the immunosuppressive effects of CsA.^[1] This selectivity makes **NIM811** a valuable tool for studying the role of MPT in disease and a potentially safer therapeutic agent.

This guide will compare **NIM811** with its parent compound, CsA, other non-immunosuppressive CsA analogs, and mechanistically distinct MPT inhibitors.

Quantitative Comparison of MPT Inhibitors

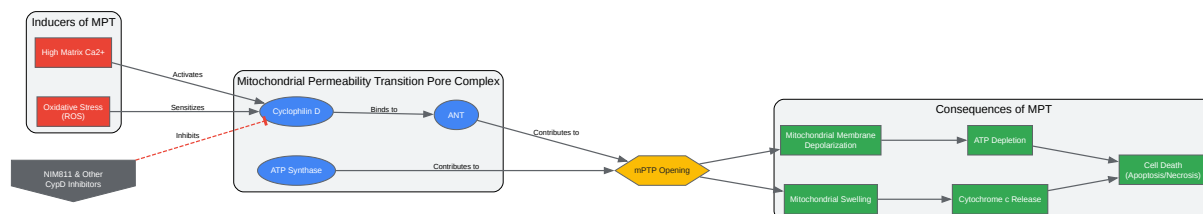
The potency of MPT inhibitors is a critical parameter for their therapeutic potential. The following table summarizes the available quantitative data on the inhibitory activity of **NIM811** and other selected MPT inhibitors. It is important to note that direct comparison of IC₅₀ values across different studies can be challenging due to variations in experimental conditions, such as the specific inducer of MPT used and the source of mitochondria.

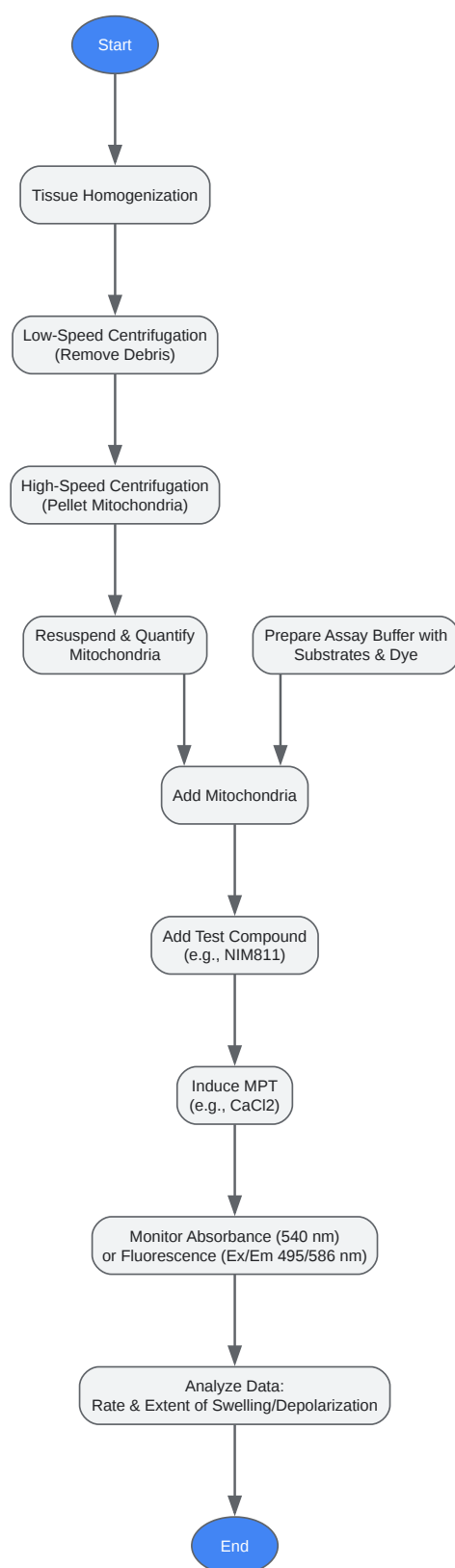
Inhibitor	Class	Target	Potency (MPT Inhibition)	Immunosuppressive	Key Characteristics
NIM811	Cyclosporin A analog	Cyclophilin D	Equipotent to CsA[2]	No	Non-immunosuppressive, neuroprotective, and cardioprotective effects demonstrated in preclinical models.[3]
Cyclosporin A (CsA)	Cyclosporin	Cyclophilin A and D	Potent inhibitor (IC50 in the nanomolar to low micromolar range)[4][5]	Yes	Gold standard MPT inhibitor but with significant immunosuppressive side effects due to calcineurin inhibition.
PKF220-384	Cyclosporin A analog	Cyclophilin D	Twice as potent as CsA and NIM811[2]	No	Non-immunosuppressive, but no longer commercially available.
UNIL025 (Alisporivir/D ebio-025)	Cyclosporin A analog	Cyclophilin A and D	Almost an order of magnitude more potent than CsA[6][7]	No	Potent non-immunosuppressive inhibitor with antiviral activity

					against Hepatitis C virus.[8]
Sanglifehrin A (SfA)	Macrolide	Cyclophilin D	Potent inhibitor (K _{0.5} ~2 nM for PPlase activity)[9]	Yes	Binds to a different site on cyclophilin D than CsA and exhibits a sigmoidal dose- response curve.[9]
JW47	Quinolinium- cyclosporin conjugate	Cyclophilin D	Highly effective inhibitor of Ca ²⁺ - mediated mPTP formation[10]	Minimal	Mitochondrial y targeted, selective CypD inhibitor with neuroprotecti ve properties. [10]

Signaling Pathway of MPT and Inhibition

The following diagram illustrates the key signaling events leading to mPTP opening and the points of intervention for inhibitors like **NIM811**.





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